N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester

Lipophilicity Drug Delivery Peptide Synthesis

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester (CAS 29358-99-4), also designated Ac-Tyr(3,5-diNO2)-OEt, is a chemically protected derivative of the non-proteinogenic amino acid 3,5-dinitro-L-tyrosine. Characterized by an N-terminal acetyl group and a C-terminal ethyl ester, the compound features dual nitro group substitution on the phenolic ring of L-tyrosine.

Molecular Formula C13H15N3O8
Molecular Weight 341.28
CAS No. 29358-99-4
Cat. No. B613258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-3,5-dinitro-L-tyrosine ethyl ester
CAS29358-99-4
SynonymsAc-3,5-dinitro-Tyr-OEt; 29358-99-4; N-Acetyl-3,5-dinitro-L-tyrosineethylester; SCHEMBL7638610; Jsp005589; CTK8F7527; ZINC2571400; CA-509; Acetyl-3,5-dinitro-L-tyrosineethylester; FT-0629793; FT-0638849
Molecular FormulaC13H15N3O8
Molecular Weight341.28
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])NC(=O)C
InChIInChI=1S/C13H15N3O8/c1-3-24-13(19)9(14-7(2)17)4-8-5-10(15(20)21)12(18)11(6-8)16(22)23/h5-6,9,18H,3-4H2,1-2H3,(H,14,17)/t9-/m0/s1
InChIKeySJSFXFJUJDOSND-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester (CAS 29358-99-4): A Protected Amino Acid Building Block for Peptide Synthesis and Enzyme Studies


N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester (CAS 29358-99-4), also designated Ac-Tyr(3,5-diNO2)-OEt, is a chemically protected derivative of the non-proteinogenic amino acid 3,5-dinitro-L-tyrosine [1]. Characterized by an N-terminal acetyl group and a C-terminal ethyl ester, the compound features dual nitro group substitution on the phenolic ring of L-tyrosine . With a molecular formula of C13H15N3O8 and a molecular weight of 341.27 g/mol, this derivative is employed primarily as a specialized research intermediate in peptide synthesis, particularly for incorporating the 3,5-dinitrotyrosine moiety into peptides, and as a tool for investigating enzymatic specificity and inhibition . The combined protecting groups and electron-withdrawing nitro substituents confer distinct physicochemical properties that differentiate it from its unprotected acid counterpart and other nitrated tyrosine analogs [2].

Procurement Rationale: Why N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester (29358-99-4) Cannot Be Replaced by Generic Dinitrotyrosine Analogs


Generic substitution with related compounds like N-Acetyl-3,5-dinitro-L-tyrosine (CAS 20767-00-4) or 3,5-dinitro-L-tyrosine (CAS 17360-11-1) is not functionally equivalent due to critical differences in reactivity and application scope . The ethyl ester protection of the C-terminus is essential for solid-phase peptide synthesis (SPPS) compatibility, enabling direct incorporation into growing peptide chains, a functionality absent in the free acid form . Furthermore, the dual nitro groups confer distinct electronic properties that profoundly alter the molecule's behavior as an enzyme substrate or inhibitor . For example, the free acid 3,5-dinitro-L-tyrosine exhibits 'zero activity' as a substrate for tyrosine aminotransferase relative to native tyrosine, a key feature exploited in mechanistic studies, whereas the protected ethyl ester form is designed for orthogonal synthetic utility rather than direct enzymatic interrogation . Substituting the ethyl ester with the free acid or a different protecting group would necessitate additional synthetic steps, alter reaction conditions, and may lead to divergent biological outcomes, making the specific CAS 29358-99-4 form a non-substitutable reagent for precise experimental workflows .

Quantitative Differentiation of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester (CAS 29358-99-4) from Closest Analogs: Evidence for Scientific Selection


Lipophilicity Comparison: Enhanced Membrane Permeability vs. Unprotected Acid Form

The ethyl esterification of N-Acetyl-3,5-dinitro-L-tyrosine (free acid, MW 313.22) to form the ethyl ester (MW 341.27) results in a significant increase in lipophilicity, a critical parameter for passive membrane diffusion and cellular uptake . The XLogP3-AA value for the ethyl ester is computed as 1.7, whereas the free acid form is substantially more polar [1]. This quantifiable difference in partition coefficient directly impacts the compound's utility in cell-based assays where intracellular delivery of the modified amino acid or its peptide conjugates is required .

Lipophilicity Drug Delivery Peptide Synthesis

Storage and Handling Differentiation: Critical Temperature Requirements for Procurement and Logistics

Procurement and logistics for N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester (CAS 29358-99-4) mandate specific cold-chain management, with a recommended storage temperature of -20°C [1]. This is a more stringent requirement compared to the free acid analog, N-Acetyl-3,5-dinitro-L-tyrosine (CAS 20767-00-4), which is typically stored at 2-8°C [2]. The difference in storage requirements directly impacts shipping costs, laboratory storage infrastructure, and the compound's long-term stability profile, making it a key differentiator for procurement planning .

Stability Procurement Handling

Synthetic Utility: Orthogonal Protection Strategy for Peptide Synthesis

The N-acetyl and ethyl ester protecting groups on 3,5-dinitro-L-tyrosine provide a distinct orthogonal protection strategy. This allows for the selective incorporation of the 3,5-dinitrotyrosine residue into peptides using standard solid-phase peptide synthesis (SPPS) protocols . Unlike the unprotected 3,5-dinitro-L-tyrosine (CAS 17360-11-1), which would require additional protection steps prior to SPPS and risks side reactions at both the amino and carboxyl groups, the protected ethyl ester form is ready for direct use in automated peptide synthesizers . This reduces synthetic steps and improves overall yield and purity of the final peptide product .

Solid-Phase Peptide Synthesis Orthogonal Protection Chemical Synthesis

Spectral Fingerprint: Definitive Identification via Multi-Modal Spectroscopy

For quality control and identity verification, N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester possesses a comprehensive, multi-modal spectral fingerprint in authoritative databases, including 2 NMR, 1 FTIR, 1 Raman, 1 UV-Vis, and 1 GC-MS spectrum [1]. This rich dataset enables unambiguous identification and purity assessment, a crucial advantage over less-characterized analogs [2]. For instance, the free acid N-Acetyl-3,5-dinitro-L-tyrosine (CAS 20767-00-4) has a similarly detailed but distinct spectral record (2 NMR, 1 FTIR, 1 UV-Vis) in the same database, but lacks the Raman and GC-MS data associated with the ethyl ester [3]. The availability of multiple, orthogonal spectral data types provides a higher level of confidence in identity confirmation and batch-to-batch consistency for the ethyl ester derivative .

Analytical Chemistry Quality Control Spectroscopy

Recommended Applications for N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester (29358-99-4) Based on Verified Differentiation


Solid-Phase Peptide Synthesis (SPPS) of Dinitrotyrosine-Containing Peptides

This compound is optimally applied as a pre-protected building block for the solid-phase synthesis of peptides containing the 3,5-dinitro-L-tyrosine residue . Its N-acetyl and ethyl ester groups provide orthogonal protection, allowing for direct and efficient incorporation into growing peptide chains using standard Fmoc/t-Bu chemistry without the need for additional protection/deprotection steps [1]. This application leverages its unique synthetic utility, as described in the 'Synthetic Utility' evidence, to streamline the production of research-grade peptides for studies on protein nitration, enzyme-substrate interactions, and inhibitor development [2].

Cell-Based Assays Requiring Intracellular Delivery of Modified Tyrosine Analogs

Given its enhanced lipophilicity (XLogP3-AA of 1.7), N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester is the preferred form for experiments aiming to deliver a 3,5-dinitrotyrosine moiety into living cells . The ethyl ester group increases the molecule's membrane permeability compared to the free acid, facilitating cellular uptake for studies investigating the biological effects of tyrosine nitration on intracellular signaling pathways, protein function, or metabolic processing [1]. This scenario directly stems from the 'Lipophilicity Comparison' evidence, which quantifies its advantage for membrane crossing [2].

Analytical Method Development and Quality Control via Multi-Modal Spectroscopy

The extensive spectral fingerprint of this compound, encompassing NMR, FTIR, Raman, UV-Vis, and GC-MS data, makes it an ideal reference standard for developing and validating analytical methods in quality control and research . Its well-characterized spectral properties enable precise identification and quantification of the compound in complex mixtures, and the availability of GC-MS data provides a critical tool for trace analysis and purity assessment that is not available for the free acid analog [1]. This application is directly supported by the 'Spectral Fingerprint' evidence, which highlights its superior analytical traceability [2].

Cold-Chain Managed Procurement and Long-Term Biorepository Storage

Procurement and logistics for this compound must incorporate a strict -20°C cold chain from the supplier to the end-user laboratory freezer . This is a non-negotiable requirement for maintaining the chemical integrity and preventing degradation of the ethyl ester moiety [1]. This application scenario is a direct consequence of the 'Storage and Handling Differentiation' evidence, which mandates specific infrastructure and planning for successful and reliable use of this reagent over extended periods [2].

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